Distinct Dual-Sulfonylation Architecture Compared to Mono-Sulfonylated Azetidine Building Blocks
The target compound possesses sulfonyl groups at both the N1 and C3 positions of the azetidine ring. In contrast, the widely available building block 3-(4-methoxybenzenesulfonyl)azetidine (CAS 1706459-87-1) bears a free NH at the N1 position (MW = 227.28 g/mol, C₁₀H₁₃NO₃S) . The additional N1-(2-chlorophenyl)methanesulfonyl group in the target compound increases molecular weight by 188.6 g/mol and introduces two additional hydrogen-bond acceptor sites (total HBA=7 vs. 4 for the mono-substituted analog), altering solubility and protein-binding potential [1]. Simple N-alkyl or N-acyl azetidines cannot recapitulate this dual-sulfonamide pharmacophore without a full synthetic sequence.
| Evidence Dimension | Structural completeness (number of sulfonyl substituents, molecular weight, hydrogen-bond acceptor count) |
|---|---|
| Target Compound Data | Two sulfonyl groups (N1 and C3); MW = 415.9 g/mol; HBA = 7 (predicted); C₁₇H₁₈ClNO₅S₂ |
| Comparator Or Baseline | 3-(4-Methoxybenzenesulfonyl)azetidine (CAS 1706459-87-1): one sulfonyl group (C3 only); MW = 227.28 g/mol; HBA = 4; C₁₀H₁₃NO₃S |
| Quantified Difference | ΔMW = +188.6 g/mol; +3 hydrogen-bond acceptors; the N1 position is fully substituted, blocking metabolic N-dealkylation pathways |
| Conditions | Calculated from molecular formula and SMILES (InChIKey: JTADLBUGMONTOG-UHFFFAOYSA-N); HBA values per Lipinski rule definition |
Why This Matters
A free NH azetidine cannot serve as a surrogate for the N1-sulfonylated compound in any biological assay or synthetic sequence requiring the full pharmacophore; procurement of the correct CAS number ensures experimental reproducibility.
- [1] CIRS Group. GCIS Substance Detail: 1-[(2-Chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine, CAS 1704512-46-8. hgt.cirs-group.com. Accessed April 2026. View Source
